

A Technical Guide to Met/pdgfra-IN-2-Induced Apoptosis for Researchers

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An In-Depth Examination of a Dual Kinase Inhibitor's Pro-Apoptotic Activity

This technical guide provides a comprehensive overview of the pro-apoptotic effects of **Met/pdgfra-IN-2**, a dual inhibitor of the MET and PDGFRA receptor tyrosine kinases. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the available quantitative data, details experimental methodologies for assessing its apoptotic activity, and visualizes the key signaling pathways and experimental workflows.

Quantitative Analysis of Pro-Apoptotic and Anti-Proliferative Efficacy

Met/pdgfra-IN-2 has demonstrated significant potential in inducing apoptosis and inhibiting the proliferation of cancer cells. The following tables summarize the key quantitative data from published research.

Table 1: In Vitro Anti-Proliferative Activity of Met/pdgfra-IN-2 (Compound 8h)[1]



Cell Line	Cancer Type	IC50 (μM)	
AsPc-1	Pancreatic Adenocarcinoma	9.7	
EBC-1	Lung Cancer	6.1	
MKN-45	Gastric Cancer	12.0	
Mia-Paca-2	Pancreatic Adenocarcinoma	11.5	
HT-29	Colorectal Adenocarcinoma	8.6	
K562	Chronic Myelogenous Leukemia	34.4	

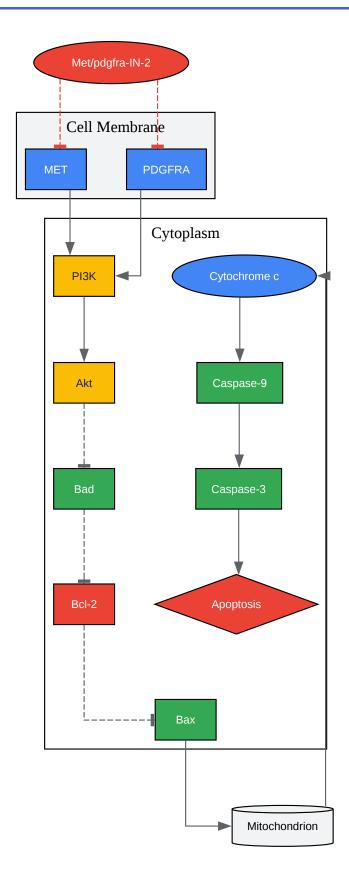
Table 2: Induction of Apoptosis in AsPC-1 Cells by Met/pdgfra-IN-2 (Compound 8h)[1][2]

Treatment	% Early Apoptosis	% Late Apoptosis	% Total Apoptosis
Untreated Control	7.6	4.8	12.4
Met/pdgfra-IN-2 (10 μM)	15.8	9.6	25.4

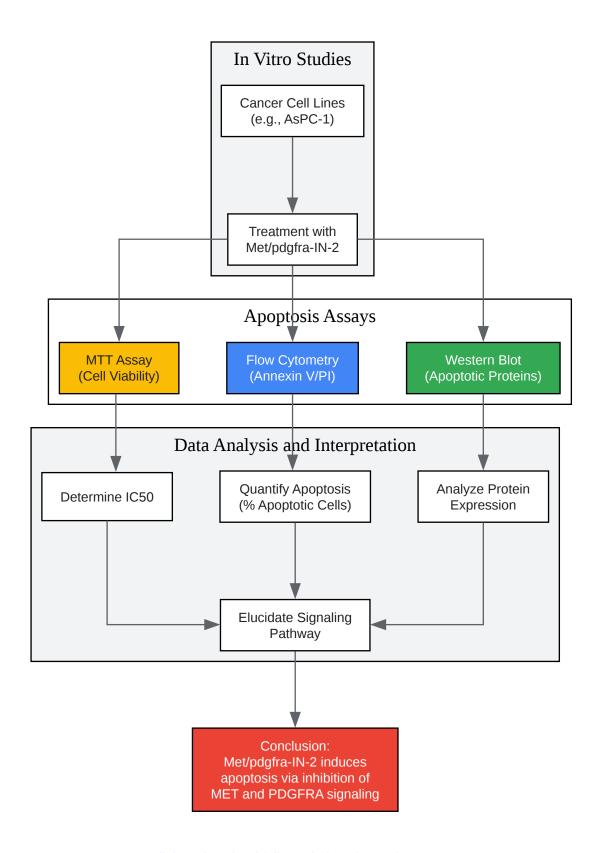
Core Signaling Pathway in Met/pdgfra-IN-2-Induced Apoptosis

Met/pdgfra-IN-2 exerts its pro-apoptotic effects by simultaneously inhibiting the MET and PDGFRA receptor tyrosine kinases. This dual inhibition disrupts key downstream signaling cascades that are crucial for cancer cell survival and proliferation. The precise downstream signaling molecules affected by **Met/pdgfra-IN-2** to induce apoptosis have not been fully elucidated in the primary literature. However, based on the known functions of MET and PDGFRA, a putative signaling pathway can be proposed.









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References

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